6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by its pyrimidine and pyridine rings, which are known for their biological activity and versatility in chemical reactions.
Preparation Methods
The synthesis of 6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multiple steps, including esterification, oxidation, nucleophilic substitution, and reduction. For instance, one synthetic route might start with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution can lead to the desired compound .
Chemical Reactions Analysis
6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Major Products: These reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of inhibitors for specific enzymes or receptors.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrimidine and pyridine derivatives, such as:
2-(pyridin-2-yl)pyrimidine derivatives: Known for their biological activity and used in various medicinal applications.
Quinoxaline derivatives: These compounds also exhibit significant biological activity and are used in drug development.
Triazole-pyrimidine-based compounds: These are synthesized for their neuroprotective and anti-inflammatory properties.
6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one stands out due to its unique combination of structural features and versatile applications in multiple fields.
Properties
Molecular Formula |
C16H21N5OS |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H21N5OS/c1-3-4-8-20-9-12-14(17-10-20)21(16(23)19-15(12)22)13-7-5-6-11(2)18-13/h5-7,17H,3-4,8-10H2,1-2H3,(H,19,22,23) |
InChI Key |
DEMMSQOIWMNLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=CC(=N3)C |
Origin of Product |
United States |
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